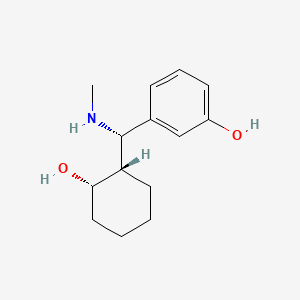![molecular formula C18H23ClOP+ B14415412 Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium CAS No. 80833-24-5](/img/structure/B14415412.png)
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a chloro group, and a (2,2-dimethylpropoxy)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium typically involves the reaction of diphenylphosphine with a suitable chloroalkylating agent. One common method is the reaction of diphenylphosphine with chloro[(2,2-dimethylpropoxy)methyl]chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where diphenylphosphine and chloro[(2,2-dimethylpropoxy)methyl]chloride are continuously fed into the reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The continuous flow process offers advantages such as improved safety, scalability, and efficiency compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols can be used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
Applications De Recherche Scientifique
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles, while the chloro group can be substituted by nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the chloro and (2,2-dimethylpropoxy)methyl groups.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl groups and a chloro[(2,2-dimethylpropoxy)methyl] group.
Chloro(diphenyl)phosphine: Contains a chloro group and two phenyl groups but lacks the (2,2-dimethylpropoxy)methyl group.
Uniqueness
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is unique due to the presence of the (2,2-dimethylpropoxy)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
Propriétés
Numéro CAS |
80833-24-5 |
|---|---|
Formule moléculaire |
C18H23ClOP+ |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
chloro-(2,2-dimethylpropoxymethyl)-diphenylphosphanium |
InChI |
InChI=1S/C18H23ClOP/c1-18(2,3)14-20-15-21(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
Clé InChI |
PKQUOTZGRZITKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)


![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)

